molecular formula C14H13Cl2N3O B5635397 3,5-dichloro-4-methyl-N-[2-(2-pyrazinyl)ethyl]benzamide

3,5-dichloro-4-methyl-N-[2-(2-pyrazinyl)ethyl]benzamide

Cat. No. B5635397
M. Wt: 310.2 g/mol
InChI Key: HVRYNDHEFUEAMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives often involves multi-step chemical processes that may include the formation of amide bonds, halogenation, and the introduction of specific functional groups to the benzene ring. The preparation of specific derivatives like "3,5-dichloro-4-methyl-N-[2-(2-pyrazinyl)ethyl]benzamide" would typically involve strategic functionalization to introduce chloro and methyl groups, as well as the complex N-[2-(2-pyrazinyl)ethyl]benzamide side chain. While specific synthesis details for this compound are not directly available, related works include the development of benzamide-based compounds through reactions such as Suzuki cross-coupling, indicating the versatility and complexity of synthetic routes for such molecules (Ahmad et al., 2021).

Molecular Structure Analysis

Benzamide derivatives display a wide variety of molecular arrangements and bonding patterns, significantly influenced by their functional groups. The core structure typically involves a benzene ring attached to an amide group, with additional substituents like chloro, methyl, and pyrazinyl groups affecting the molecule's overall geometry and electronic distribution. Crystal structure studies of similar compounds reveal centrosymmetric dimers facilitated by hydrogen bonding, alongside π-π interactions and weak C-H···O hydrogen bonds that contribute to their supramolecular assembly (Kranjc et al., 2012).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, influenced by the electron-withdrawing or donating effects of their substituents. The presence of chloro and methyl groups in "3,5-dichloro-4-methyl-N-[2-(2-pyrazinyl)ethyl]benzamide" would affect its reactivity towards different reagents, potentially facilitating further functionalization or the formation of new compounds through reactions like Suzuki coupling or nucleophilic addition (Kumara et al., 2018).

Mechanism of Action

For biologically active compounds, the mechanism of action refers to its biochemical interaction that allows it to produce an effect within the body .

Safety and Hazards

This involves studying the potential health risks associated with exposure to the compound. It includes toxicity data, safety precautions, and first aid measures .

properties

IUPAC Name

3,5-dichloro-4-methyl-N-(2-pyrazin-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O/c1-9-12(15)6-10(7-13(9)16)14(20)19-3-2-11-8-17-4-5-18-11/h4-8H,2-3H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRYNDHEFUEAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)C(=O)NCCC2=NC=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dichloro-4-methyl-N-[2-(2-pyrazinyl)ethyl]benzamide

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